![molecular formula C20H25N3O4S2 B4651289 N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4651289.png)
N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide
説明
N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide, also known as EMPTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMPTA is a piperazine derivative that possesses a unique chemical structure, which makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. By inhibiting MMP activity, this compound can prevent the invasion and metastasis of cancer cells. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2 activity, this compound can reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been found to modulate the activity of various enzymes and signaling pathways that are involved in the regulation of cell growth, inflammation, and apoptosis. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new anticancer drugs.
実験室実験の利点と制限
One of the main advantages of N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide is its unique chemical structure, which makes it a promising candidate for the development of new drugs. This compound has also been found to have low toxicity and high selectivity towards cancer cells, which is a desirable property for anticancer drugs. However, one of the limitations of this compound is its complex synthesis process, which can make it difficult to produce large quantities of the compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for the research on N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide. One of the potential applications of this compound is in the development of new anticancer drugs. This compound has shown promising results in preclinical studies and further research is needed to evaluate its efficacy and safety in clinical trials. Additionally, this compound has potential applications in the treatment of inflammation and neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
科学的研究の応用
N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-3-27-18-6-4-16(5-7-18)21-20(28)22-12-14-23(15-13-22)29(24,25)19-10-8-17(26-2)9-11-19/h4-11H,3,12-15H2,1-2H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOJCRGXCJBKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



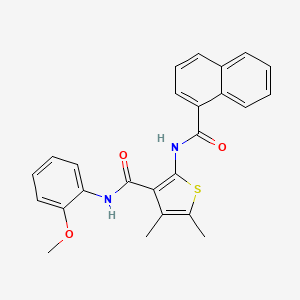
![3-benzyl-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4651208.png)
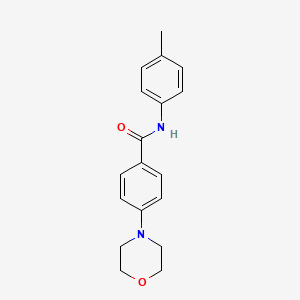
![3-amino-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4651231.png)
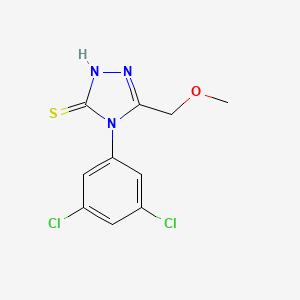
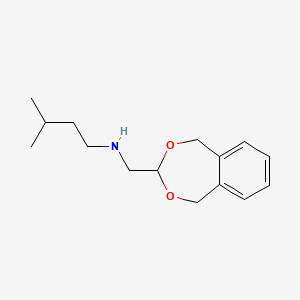
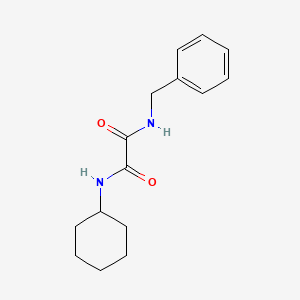
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4651267.png)
![5-butyl-7-methyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4651272.png)
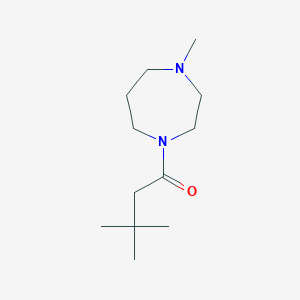
![N-(2,6-diethylphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4651295.png)
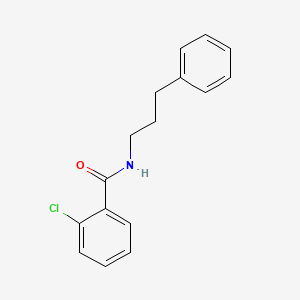
![6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4651319.png)
![N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4651324.png)